molecular formula C19H14N4O3S B2875234 (Z)-3-((3-methoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile CAS No. 372497-03-5

(Z)-3-((3-methoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2875234
CAS No.: 372497-03-5
M. Wt: 378.41
InChI Key: KPONOMILJJWFEO-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-((3-methoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H14N4O3S and its molecular weight is 378.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Cytotoxicity

Cytotoxic Activities and Mechanisms

The compound and its analogs have been synthesized and tested for in vitro cytotoxic potency on human cancer cell lines. Research indicates that the structure-activity relationships (SAR) are sensitive to modifications at specific positions on the acrylonitrile molecule, with certain substitutions leading to enhanced cytotoxic activity against cancer cells. For instance, compounds containing a nitrothiophenyl ring have shown significant potency, with some being more potent than established chemotherapy drugs like cisplatin and etoposide. These compounds induce delayed cell death characterized by apoptosis, as evidenced by the activation of caspases and increased activities of caspases 3 and 9, similar to the action of etoposide (Sa̧czewski et al., 2004).

Materials Science

Photoinduced Birefringence and Photonic Applications

A derivative of the compound has been investigated for its potential in fabricating photochromic polymers by doping into polymer matrices. This application explores the photoinduced birefringence (PIB) phenomena, which are crucial for optical switchers and photonic devices. The compound's molecular property of transitioning from a ground state to a bended form upon excitation has been leveraged to demonstrate dynamic and static PIB, indicating a promising avenue for the development of materials with photonic applications (Szukalski et al., 2015).

Chemistry

Stereoselective Synthesis and Acetylcholinesterase Inhibition

Research into the stereoselective synthesis of (Z)-acrylonitrile derivatives has uncovered their potential as acetylcholinesterase (AChE) inhibitors. A focused library of these analogues revealed that certain (Z)-isomers exhibit strong inhibition, with implications for treating diseases characterized by AChE dysregulation. This body of work not only enhances our understanding of the synthetic pathways for these compounds but also opens up new therapeutic avenues (Parveen et al., 2014).

Properties

IUPAC Name

(Z)-3-(3-methoxyanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3S/c1-26-17-4-2-3-15(9-17)21-11-14(10-20)19-22-18(12-27-19)13-5-7-16(8-6-13)23(24)25/h2-9,11-12,21H,1H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPONOMILJJWFEO-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.